molecular formula C11H11ClN4O2S B8324362 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide

Cat. No. B8324362
M. Wt: 298.75 g/mol
InChI Key: ONGYLSSMBGLLSH-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

To a mixture of 4-morpholino-2-(pyridine-3-yl)thieno[3,2-d]pyrimidine-6-carboxylic acid (610 mg, 2.04 mmol), 1-hydroxy-7-azabenzotriazole (56 mg, 0.4 mmol), O-(7-azabenzotriazol-1-yl)-(N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU; 1.2 g, 3.1 mmol), and N,N-diisopropylethylamine (1.4 mL, 8.1 mmol) in DMF (3 mL) was added ammonium chloride (330 mg, 6.1 mmol). The reaction mixture was stirred overnight at room temperature. The mixture was diluted with EtOAc, washed with saturated aqueous NaHCO3 and brine. The aqueous layer was extracted with EtOAc. The combined organics were washed with saturated NaHCO3 and brine then dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (0-20% MeOH in CH2Cl2) to afford 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide (490 mg, 81% yield).
Name
4-morpholino-2-(pyridine-3-yl)thieno[3,2-d]pyrimidine-6-carboxylic acid
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Name
N,N,N′,N′-tetramethyluronium hexafluorophosphate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:8]3[S:21][C:20]([C:22]([OH:24])=O)=[CH:19][C:9]=3[N:10]=[C:11](C3C=NC=CC=3)[N:12]=2)[CH2:3][CH2:2]1.ON1C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F.C[N+](C)=C(N(C)C)O.C(N(CC)C(C)C)(C)C.[Cl-:59].[NH4+:60]>CN(C=O)C.CCOC(C)=O>[Cl:59][C:11]1[N:12]=[C:7]([N:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[C:8]2[S:21][C:20]([C:22]([NH2:60])=[O:24])=[CH:19][C:9]=2[N:10]=1 |f:2.3,5.6|

Inputs

Step One
Name
4-morpholino-2-(pyridine-3-yl)thieno[3,2-d]pyrimidine-6-carboxylic acid
Quantity
610 mg
Type
reactant
Smiles
O1CCN(CC1)C=1C2=C(N=C(N1)C=1C=NC=CC1)C=C(S2)C(=O)O
Name
Quantity
56 mg
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Name
N,N,N′,N′-tetramethyluronium hexafluorophosphate
Quantity
1.2 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.C[N+](=C(O)N(C)C)C
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
330 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-20% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=C(S2)C(=O)N)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.